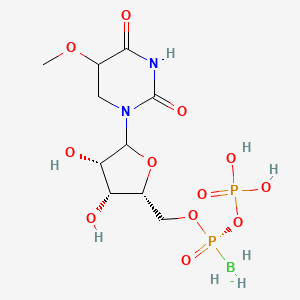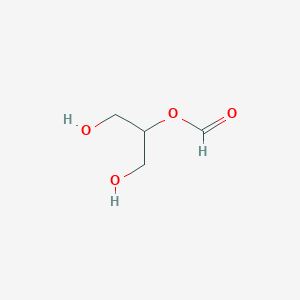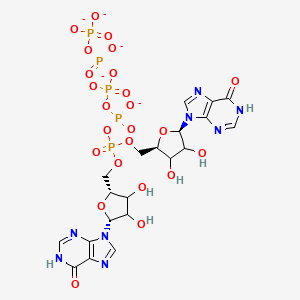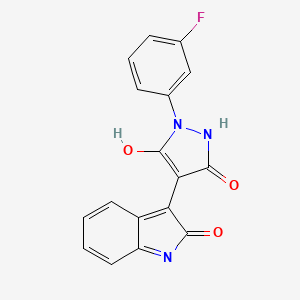![molecular formula C26H23ClN6 B10773117 6-[(2r)-4-(4-Benzyl-7-Chlorophthalazin-1-Yl)-2-Methylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B10773117.png)
6-[(2r)-4-(4-Benzyl-7-Chlorophthalazin-1-Yl)-2-Methylpiperazin-1-Yl]pyridine-3-Carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S1PL-IN-31 is a dual-function chemical compound that acts as an inhibitor of sphingosine-1-phosphate lyase and as an antagonist of the Smoothened receptor. It has shown therapeutic potential in various biological contexts, including the mitigation of cervical and thoracic lymphocyte infiltration and neuromuscular weakness in experimental autoimmune encephalomyelitis in rats .
Vorbereitungsmethoden
The synthesis of S1PL-IN-31 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of reactions involving the use of organic solvents such as acetonitrile and dimethyl sulfoxide. The exact synthetic route and industrial production methods are proprietary and may vary depending on the manufacturer .
Analyse Chemischer Reaktionen
S1PL-IN-31 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
S1PL-IN-31 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of sphingosine-1-phosphate lyase and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune cell trafficking and its potential therapeutic effects in autoimmune diseases.
Medicine: Explored for its potential in treating conditions such as multiple sclerosis and other neurodegenerative disorders.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmacological studies
Wirkmechanismus
S1PL-IN-31 exerts its effects by inhibiting sphingosine-1-phosphate lyase, leading to an increase in sphingosine-1-phosphate levels. This inhibition affects various molecular targets and pathways, including the modulation of immune cell trafficking and the reduction of lymphocyte infiltration. Additionally, as an antagonist of the Smoothened receptor, it influences the Hedgehog signaling pathway, which plays a role in cell differentiation and proliferation .
Vergleich Mit ähnlichen Verbindungen
S1PL-IN-31 is unique in its dual-function as both an inhibitor of sphingosine-1-phosphate lyase and an antagonist of the Smoothened receptor. Similar compounds include:
Fingolimod: An immunomodulating drug used to treat multiple sclerosis by modulating sphingosine-1-phosphate receptors.
Siponimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Ozanimod: A sphingosine-1-phosphate receptor modulator with applications in treating autoimmune diseases.
These compounds share similarities in their mechanisms of action but differ in their specific targets and therapeutic applications.
Eigenschaften
Molekularformel |
C26H23ClN6 |
|---|---|
Molekulargewicht |
455.0 g/mol |
IUPAC-Name |
6-[(2R)-4-(4-benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H23ClN6/c1-18-17-32(11-12-33(18)25-10-7-20(15-28)16-29-25)26-23-14-21(27)8-9-22(23)24(30-31-26)13-19-5-3-2-4-6-19/h2-10,14,16,18H,11-13,17H2,1H3/t18-/m1/s1 |
InChI-Schlüssel |
XUZUIICAPXZZDU-GOSISDBHSA-N |
Isomerische SMILES |
C[C@@H]1CN(CCN1C2=NC=C(C=C2)C#N)C3=NN=C(C4=C3C=C(C=C4)Cl)CC5=CC=CC=C5 |
Kanonische SMILES |
CC1CN(CCN1C2=NC=C(C=C2)C#N)C3=NN=C(C4=C3C=C(C=C4)Cl)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-hydroxy-4-[[3-oxo-2-(thiophen-2-ylmethyl)-2,4-dihydroquinoxalin-1-yl]methyl]benzamide](/img/structure/B10773061.png)
![(2R)-2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773069.png)
![[(1R,2S,5Z,9Z,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773079.png)
![1-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-7-(2-piperazin-1-ylpyridin-4-yl)-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B10773084.png)



![3-(4-Phenylphenyl)-1-azabicyclo[2.2.2]octane](/img/structure/B10773127.png)
![[3-(Aminocarbonyl)furoxan-4-yl]methyl salicylate](/img/structure/B10773138.png)
![(1R,3R,11S,14S)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B10773143.png)
![[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773149.png)